molecular formula C17H13Br2F3N2OS B4958146 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4958146
M. Wt: 510.2 g/mol
InChI Key: USENECDDRIGLAV-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its biological activity.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2OS.BrH/c1-24-15-6-5-10(7-13(15)18)14-9-25-16(23-14)22-12-4-2-3-11(8-12)17(19,20)21;/h2-9H,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USENECDDRIGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution Reactions:

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or as an intermediate in the synthesis of other APIs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s thiazole ring and aromatic substituents allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
  • 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrochloride
  • 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;acetate

Uniqueness

The uniqueness of 4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide lies in its specific combination of functional groups and its hydrobromide salt form. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

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